molecular formula C8H10BrN5 B13544773 4-Bromo-1-((1-methyl-1h-pyrazol-4-yl)methyl)-1h-pyrazol-3-amine

4-Bromo-1-((1-methyl-1h-pyrazol-4-yl)methyl)-1h-pyrazol-3-amine

Cat. No.: B13544773
M. Wt: 256.10 g/mol
InChI Key: CMJCLGPNCBJSJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-((1-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-3-amine is a potent and selective small molecule inhibitor of Bruton's Tyrosine Kinase (BTK) . BTK is a crucial signaling molecule in the B-cell antigen receptor (BCR) pathway, which plays a fundamental role in the development, differentiation, and activation of B-cells. By covalently binding to a cysteine residue in the BTK active site, this inhibitor effectively blocks downstream signaling, making it an invaluable pharmacological tool for probing B-cell biology. Its primary research applications are in the fields of immunology and oncology, where it is used to investigate the mechanisms of B-cell mediated diseases such as autoimmune disorders and hematological cancers. Researchers utilize this compound to study pathogenic B-cell activation and to evaluate the therapeutic potential of BTK suppression in preclinical models of conditions like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) . This inhibitor provides a critical means to dissect the molecular pathways driving inflammation and malignancy, offering significant insights for the development of novel targeted therapies.

Properties

Molecular Formula

C8H10BrN5

Molecular Weight

256.10 g/mol

IUPAC Name

4-bromo-1-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C8H10BrN5/c1-13-3-6(2-11-13)4-14-5-7(9)8(10)12-14/h2-3,5H,4H2,1H3,(H2,10,12)

InChI Key

CMJCLGPNCBJSJI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CN2C=C(C(=N2)N)Br

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 5-Bromo-1-methyl-1H-pyrazol-3-amine (Key Intermediate)

A robust and safer method for synthesizing 5-bromo-1-methyl-1H-pyrazol-3-amine, a crucial intermediate, was disclosed in a 2020 patent (CN112079781A). This method avoids hazardous reagents such as n-butyl lithium and cyanogen bromide, which are traditionally used but pose significant safety and environmental concerns.

Step Reaction Reagents and Conditions Notes
1 Condensation to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester Diethyl butynedioate + methylhydrazine Mild conditions, condensation reaction
2 Bromination 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester + tribromooxyphosphorus Bromination of aromatic heterocycle
3 Hydrolysis 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester + 10% NaOH (ethanol) Room temperature hydrolysis
4 Substitution to carbamate 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid + tert-butyl alcohol + dimethyl azidophosphate (DMAP) Heating at 100 °C
5 Deprotection to amine tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate + trifluoroacetic acid (50% in dichloromethane) Room temperature hydrolysis

This method yields 5-bromo-1-methyl-1H-pyrazol-3-amine with improved safety, scalability, and environmental profile compared to older methods using n-butyl lithium and cyanogen bromide.

Step 2: Formation of the Pyrazolylmethyl Linkage

The target compound contains a pyrazolylmethyl substituent at the nitrogen of the 4-bromo-1H-pyrazol-3-amine core. This linkage is commonly formed via nucleophilic substitution or palladium-catalyzed coupling reactions.

  • A reported method involves lithiation of 4-bromo-1-methyl-1H-pyrazole at low temperature (-78 °C) using n-butyllithium, followed by reaction with electrophilic reagents such as N-methoxy-N-methylacetamide to introduce a methyl ketone group, which can then be further functionalized.
  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) have been employed to couple 4-bromo-1-methyl-1H-pyrazole with various amines or boronic acid derivatives to form C-N or C-C bonds under microwave irradiation at 130-150 °C, achieving moderate yields (~44%).

Step 3: Amination and Final Functionalization

The amination at the 3-position of the pyrazole ring is typically achieved through:

  • Direct substitution of bromine with ammonia or amines,
  • Reduction of nitro or other precursor groups,
  • Hydrolysis of carbamate protecting groups to reveal free amines.
Method Reagents Conditions Yield Advantages Limitations
Traditional n-butyllithium route 4-bromo-1-methyl-1H-pyrazole, n-butyllithium, N-methoxy-N-methylacetamide -78 °C to 0 °C, THF solvent 57% Established method, good selectivity Requires cryogenic conditions, hazardous reagents
Patent safer route Diethyl butynedioate, methylhydrazine, tribromooxyphosphorus, DMAP, TFA Room temp to 100 °C, multiple steps Not specified but scalable Avoids toxic reagents, safer, scalable Multi-step, requires purification at each step
Palladium-catalyzed coupling 4-bromo-1-methyl-1H-pyrazole, Pd catalyst, sodium carbonate 130-150 °C, microwave irradiation 44% Mild conditions, microwave-assisted Moderate yield, catalyst cost
  • The patent method represents a significant advancement in the synthesis of brominated methylpyrazole amines by eliminating hazardous reagents and enabling safer scale-up.
  • Lithiation and electrophilic substitution remain widely used for functionalizing pyrazole rings but require careful control of low temperature and handling of pyrophoric reagents.
  • Palladium-catalyzed cross-coupling provides versatile routes to functionalized pyrazoles but may suffer from moderate yields and catalyst expense.
  • The choice of method depends on the scale, available equipment, safety considerations, and desired purity.

The preparation of 4-Bromo-1-((1-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-3-amine involves sophisticated synthetic strategies combining bromination, amination, and coupling reactions. Recent advances focus on improving safety and scalability by avoiding hazardous reagents such as n-butyl lithium and cyanogen bromide. Multi-step synthesis starting from diethyl butynedioate and methylhydrazine offers a promising route for industrial application. Meanwhile, lithiation and palladium-catalyzed coupling methods provide alternative pathways for laboratory-scale synthesis and structural diversification.

This comprehensive analysis, grounded in patent literature and peer-reviewed experimental data, offers a professional and authoritative guide for researchers seeking to prepare this compound with high efficiency and safety.

Chemical Reactions Analysis

4-Bromo-1-((1-methyl-1h-pyrazol-4-yl)methyl)-1h-pyrazol-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions vary depending on the desired product. For example, substitution reactions often require polar aprotic solvents, while oxidation reactions may need acidic or basic conditions .

Scientific Research Applications

4-Bromo-1-((1-methyl-1h-pyrazol-4-yl)methyl)-1h-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-Bromo-1-((1-methyl-1h-pyrazol-4-yl)methyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-bromo-1-((1-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-3-amine with its structural analogs, focusing on substituent effects, physicochemical properties, and synthetic utility.

Substituent Variations on the Benzyl/Pyrazole Group
Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Differences/Applications Reference
This compound (Target) 1-Methyl-1H-pyrazol-4-ylmethyl C₈H₁₀BrN₅ 256.11 Enhanced steric bulk; potential kinase inhibition
4-Bromo-1-[(2-fluorophenyl)methyl]-1H-pyrazol-3-amine 2-Fluorobenzyl C₁₀H₉BrFN₃ 270.11 Improved lipophilicity; higher metabolic stability
4-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine 3-Chlorothiophen-2-ylmethyl C₈H₇BrClN₃S 293.58 Sulfur-containing substituent; redox activity
4-Bromo-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine 4-Methyl-1,2,5-oxadiazol-3-yl C₇H₈BrN₅O 258.08 Oxadiazole ring; potential photophysical applications
4-Bromo-1-methyl-1H-pyrazol-3-amine Methyl C₄H₆BrN₃ 176.02 Simplified structure; baseline reactivity studies

Key Observations :

  • Electronic Effects : Bromine at C4 increases electrophilicity, facilitating nucleophilic substitution reactions. Fluorine in the 2-fluorobenzyl analog (C₁₀H₉BrFN₃) enhances electron-withdrawing properties, improving binding to aromatic protein pockets .
  • Functional Group Diversity : The oxadiazole-containing derivative (C₇H₈BrN₅O) exhibits unique electronic properties due to its heterocyclic ring, making it suitable for optoelectronic materials .

Biological Activity

4-Bromo-1-((1-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological evaluation, and research findings related to this compound, focusing on its anticancer properties and other pharmacological effects.

The compound has the following chemical structure and properties:

PropertyValue
Molecular Formula C6H8BrN4
Molecular Weight 224.06 g/mol
CAS Number 37687-18-6
Boiling Point Not specified
Solubility Soluble in ethanol and chloroform

Synthesis

The synthesis of this compound involves several steps, typically starting from 1-methyl-1H-pyrazole derivatives. The synthesis routes often utilize bromination and subsequent reactions with various reagents to yield the target compound. For example, one method involves the reaction of 1-(1-methyl-1H-pyrazol-4-yl)ethanone with bromine in a chloroform solution under acidic conditions .

Anticancer Activity

Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer properties. Specifically, studies have shown that derivatives of pyrazole can inhibit the growth of various cancer cell lines, including:

  • Breast Cancer : Compounds similar to this compound have demonstrated antiproliferative activity against MDA-MB-231 breast cancer cells with varying IC50 values .
  • Colorectal Cancer : The pyrazole derivatives have also been effective against colorectal cancer cell lines, showcasing their potential as therapeutic agents .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For instance, studies suggest that pyrazole-based compounds can interfere with the cell cycle and induce apoptosis in cancer cells .

Other Pharmacological Effects

In addition to anticancer activity, pyrazole derivatives have been investigated for other biological activities:

  • Anti-inflammatory Activity : Some studies have reported that pyrazole compounds exhibit anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes, making them potential candidates for treating inflammatory diseases .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical and preclinical settings:

  • Study on Antitumor Activity : A recent study synthesized a series of pyrazole derivatives and evaluated their antitumor activity on various cancer cell lines. The results indicated that certain compounds significantly inhibited tumor growth in vitro and in vivo models .
  • Pharmacokinetic Studies : Research focused on improving the oral bioavailability of pyrazole inhibitors showed promising results regarding their pharmacokinetic profiles, suggesting that modifications to their chemical structures can enhance therapeutic efficacy .

Q & A

Q. What synthetic routes are commonly used to prepare 4-Bromo-1-((1-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-3-amine?

The compound is typically synthesized via multi-step protocols involving nucleophilic substitution, cyclization, or condensation reactions. For example:

  • Step 1 : Formation of pyrazole intermediates via cyclization of α,β-unsaturated ketones with hydrazines or hydrazides .
  • Step 2 : Bromination at the 4-position of the pyrazole ring using brominating agents like N-bromosuccinimide (NBS) under controlled conditions .
  • Step 3 : Functionalization of the pyrazole core with a (1-methyl-1H-pyrazol-4-yl)methyl group via alkylation or coupling reactions. Copper-catalyzed methods (e.g., using CuBr with cesium carbonate) are effective for introducing substituents at specific positions .

Q. Optimization Tips :

  • Reaction yields improve with anhydrous conditions, elevated temperatures (e.g., 35–120°C), and polar aprotic solvents like DMSO or DMF .
  • Purification via column chromatography (e.g., ethyl acetate/hexane gradients) ensures high purity (>95%) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Key techniques include:

  • X-ray Crystallography : Resolves bond lengths, angles, and spatial arrangement. For example, pyrazole ring systems often show planar geometry with bond lengths of ~1.34 Å (C=N) and ~1.44 Å (C-C) .
  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–8.5 ppm indicate aromatic protons; δ 3.5–4.5 ppm corresponds to methylene (-CH₂-) groups .
    • ¹³C NMR : Pyrazole carbons resonate at ~140–150 ppm, while brominated carbons show deshielding (~100–110 ppm) .
  • HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 270.11 for C₁₀H₉BrFN₃) .

Validation : Cross-referencing NMR and crystallographic data resolves contradictions, such as unexpected tautomerism or rotational isomers .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with modified pyrazole substituents?

  • Substituent Effects : Electron-withdrawing groups (e.g., -Br) at the 4-position stabilize intermediates but may slow reaction kinetics. Adjust reaction times and catalysts (e.g., Pd/Cu systems) to balance reactivity .
  • Case Study : Introducing a morpholine or piperazine moiety via SN2 reactions requires excess amine nucleophiles (2–3 eq.) and prolonged heating (48–72 hours) .

Data-Driven Design : Use computational tools (e.g., DFT) to predict steric and electronic effects of substituents on transition states .

Q. What contradictions arise in spectroscopic data, and how are they resolved?

  • Challenge 1 : Discrepancies in ¹H NMR integration ratios may indicate impurities or dynamic processes (e.g., hindered rotation of the methyl group). Low-temperature NMR (-40°C) can "freeze" conformers for accurate analysis .
  • Challenge 2 : Overlapping UV-Vis absorption bands (e.g., λmax ~356 nm in DMSO) complicate photophysical studies. Deconvolution algorithms or solvent polarity gradients clarify electronic transitions .

Q. Resolution Workflow :

Confirm purity via HPLC (retention time >95%).

Validate with alternative techniques (e.g., IR for functional groups, HRMS for molecular ions) .

Q. How are bioactivity studies designed for pyrazole-based derivatives?

  • Antimicrobial Assays :
    • Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values ≤25 µg/mL indicate potency) .
  • Anticancer Screening :
    • Use human cancer cell lines (e.g., MCF-7, HeLa) with viability assays (MTT/WST-1). Derivatives with IC₅₀ <10 µM warrant further study .
    • Mechanistic Insight : Tubulin polymerization assays (e.g., sea urchin embryo model) evaluate antimitotic activity .

Q. Advanced Models :

  • σ Receptor Binding : Radioligand displacement assays (³H-(+)-pentazocine for σ₁, ³H-DTG for σ₂) quantify affinity (Ki <100 nM suggests therapeutic potential) .

Q. What strategies improve solubility and bioavailability of this compound?

  • Structural Modifications :
    • Introduce hydrophilic groups (e.g., -OH, -NH₂) at the 3-amine position.
    • Replace bromine with trifluoromethyl (-CF₃) to enhance membrane permeability .
  • Formulation : Use cyclodextrin complexes or lipid nanoparticles to improve aqueous solubility .

Q. Physicochemical Profiling :

  • LogP (octanol/water): Target 1–3 for optimal balance between solubility and permeability.
  • pKa: Amine groups (pKa ~8–10) influence ionization at physiological pH .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.